[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride
Description
[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride is a dihydrochloride salt featuring a hybrid heterocyclic structure. The compound consists of:
- A 1H-imidazole ring (a five-membered aromatic heterocycle with two nitrogen atoms), which is known for its role in hydrogen bonding and metal coordination.
- A propyl chain linking the imidazole to a secondary amine.
- A 6-methylpyridin-2-yl group (a six-membered aromatic heterocycle with one nitrogen atom and a methyl substituent), contributing to enhanced lipophilicity and steric effects.
- A dihydrochloride counterion, improving aqueous solubility and bioavailability.
Properties
IUPAC Name |
3-imidazol-1-yl-N-[(6-methylpyridin-2-yl)methyl]propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4.2ClH/c1-12-4-2-5-13(16-12)10-14-6-3-8-17-9-7-15-11-17;;/h2,4-5,7,9,11,14H,3,6,8,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJGMFUKVYZKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNCCCN2C=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation of Imidazole
The most common approach involves alkylating imidazole (1 ) with 3-chloropropylamine (2 ) under basic conditions (Method A, Table 1).
Reaction Scheme:
Optimization Insights:
Gabriel Synthesis Alternative
For higher purity, the Gabriel synthesis avoids direct alkylation:
-
Phthalimide protection of 3-bromopropylamine.
-
Alkylation with imidazole.
-
Deprotection using hydrazine.
Advantages:
Synthesis of (6-Methylpyridin-2-yl)methylamine
Reductive Amination of 6-Methylpicolinaldehyde
6-Methylpicolinaldehyde (3 ) reacts with ammonium acetate under hydrogenation conditions (Method B, Table 1):
Conditions:
Nitrile Reduction Pathway
Alternative route using 2-cyanomethyl-6-methylpyridine (4 ):
Challenges:
Coupling Strategies for Final Assembly
Nucleophilic Substitution
Reacting 3-(1H-imidazol-1-yl)propyl chloride (5 ) with (6-methylpyridin-2-yl)methylamine (6 ) in acetonitrile (Method C, Table 1):
Key Data:
Reductive Amination
For higher efficiency, a one-pot reductive amination avoids pre-forming electrophiles:
-
Condense 3-(1H-imidazol-1-yl)propanal (7 ) with (6-methylpyridin-2-yl)methylamine (6 ).
-
Reduce with NaBH₃CN.
Advantages:
Dihydrochloride Salt Formation
The free base is treated with HCl gas in ethanol (Method D):
Optimization:
Table 1: Summary of Preparation Methods
Challenges and Optimization Strategies
Byproduct Formation in Alkylation
Steric Hindrance in Coupling
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The imidazole nitrogen and pyridine-derived amine groups serve as nucleophilic sites for alkylation or acylation. Key findings include:
-
Mannich Base Formation : Reactivity with formaldehyde and dimethylamine hydrochloride under acidic conditions (HCl/ethanol, reflux) yields tertiary amine derivatives, as demonstrated in analogous imidazole-containing systems .
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Acylation with EDCI.HCl : The primary amine reacts with carboxylic acids in the presence of ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI.HCl) and DMAP to form amides. Yields range from 51% to 80% depending on the acylating agent .
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Mannich Reaction | HCl, ethanol, 2 h reflux | Tertiary amine derivatives | 55–90% | |
| Acylation | EDCI.HCl, DMAP, room temperature | Amides | 51–80% |
Coordination Chemistry
The pyridine and imidazole nitrogen atoms act as ligands for metal ions, forming stable complexes:
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Cu(I/II) Coordination : Pyridinyl-imidazole derivatives form octahedral complexes with Cu²⁺, as observed in structurally related compounds . These complexes show catalytic activity in cross-coupling reactions .
-
Fe(III) Complexation : Imidazole’s lone pair facilitates binding to Fe³⁺, forming redox-active complexes useful in oxidation reactions .
Example Reaction :
Conditions: Methanol, 60°C, 12 h .
Nucleophilic Substitution
The propyl linker between imidazole and pyridine allows for nucleophilic displacement under specific conditions:
-
Chloride Displacement : Reaction with SOCl₂ converts hydroxyl groups to chlorides (e.g., in side-chain modifications) .
-
Thiadiazole Formation : Oxidative cyclization with NH₄Fe(SO₄)₂ yields thiadiazole derivatives, though yields are variable .
| Substrate | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Hydroxyl derivative | SOCl₂, benzene | Chloride | 90% | |
| Thiosemicarbazone | NH₄Fe(SO₄)₂ | Thiadiazole | Not reported |
Cyclization and Condensation
The compound participates in cycloaddition and condensation reactions:
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Paal-Knorr Pyrrole Synthesis : Reacts with 1,4-diones in acetic acid/sodium acetate under reflux to form pyrrole hybrids (42–62% yields) .
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Oxime Formation : Treatment with hydroxylamine hydrochloride (KOH/ethanol) produces oximes, confirmed via X-ray crystallography .
Example :
Conditions: Ethanol, 60°C, 4 h .
Biological Activity-Driven Modifications
Reactivity is often tailored to enhance pharmacological properties:
-
Antifunctionalization : Nitro groups or thiomorpholine moieties are introduced via diazotization or SNAr reactions to improve antibacterial/antifungal activity .
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Esterification : Side-chain hydroxyl groups are esterified with aromatic acids to enhance lipophilicity .
Comparative Reactivity of Structural Analogues
The table below contrasts reactivity trends with related compounds:
| Compound | Key Functional Groups | Dominant Reactivity | Unique Features |
|---|---|---|---|
| 6-Methylpyridin-2-amine | Pyridine, amine | Acylation, coordination | Simpler structure, lower steric hindrance |
| 1H-Imidazole | Imidazole | Alkylation, cyclization | Higher basicity |
| Target Compound | Imidazole, pyridine, amine | Multisite reactivity (alkylation, coordination, cyclization) | Enhanced solubility (dihydrochloride salt) |
Stability and Degradation
Scientific Research Applications
Compounds containing imidazole and pyridine structures are often associated with a range of biological activities, including:
- Antimicrobial Effects : The compound may exhibit activity against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : Similar compounds have shown promise in targeting cancer cells, suggesting that this compound could be explored for cancer therapeutics.
- Neuropharmacological Applications : The structural features may allow interaction with neurotransmitter systems, indicating potential use in treating neurological disorders.
Applications in Scientific Research
The applications of this compound span multiple fields:
Pharmaceutical Development
- Drug Design : The unique structure allows for modifications that could lead to the development of novel drugs targeting specific diseases.
- Bioavailability Studies : Research into how the compound interacts with biological systems can inform drug delivery mechanisms.
Biological Interaction Studies
- Investigating how [3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride interacts with proteins and enzymes can elucidate its mechanism of action.
- Understanding binding affinities and interactions with receptors can help in designing targeted therapies.
Comparative Studies with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 6-Methylpyridin-2-amine | Pyridine ring | Antimicrobial | Simpler structure |
| 1H-Imidazole | Imidazole ring | Antifungal | Basic heterocyclic |
| 2-Methylimidazole | Methyl-substituted imidazole | Antibacterial | Enhanced solubility |
| Pyridinyl-imidazoles | Dual ring system | Anticancer | Targeted drug delivery |
This table illustrates how structurally similar compounds can exhibit varying biological activities, highlighting the distinct advantages of this compound.
Mechanism of Action
The mechanism of action of [3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
Functional Group Analysis
- Imidazole vs. Pyridine vs. Pyrazole: The target compound’s imidazole group offers hydrogen-bonding capability, contrasting with pyridine’s basic nitrogen, which enhances solubility and electronic effects.
- Dihydrochloride Salt: Enhances aqueous solubility compared to free-base analogues (e.g., 3-dimethylaminopropyl chloride in ), critical for pharmaceutical formulations .
Research Findings and Data Gaps
- Theoretical Advantages: The 6-methylpyridin-2-yl group may confer metabolic stability over non-methylated analogues, as seen in oncology agents (e.g., ’s 4-(4-methylpiperazin-1-yl methyl)benzoic acid dihydrochloride) .
- Data Limitations: No explicit pharmacological or crystallographic data (e.g., IC₅₀ values, binding assays) are provided in the evidence. Structural comparisons rely on inferred properties from functional groups. Further studies on enzymatic inhibition, solubility profiles, and pharmacokinetics are needed to validate theoretical advantages.
Biological Activity
Introduction
The compound [3-(1H-imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride is a synthetic organic molecule featuring both imidazole and pyridine moieties. These structural components are known to influence various biological activities, making this compound a subject of interest in pharmacological research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is , and it exists as a dihydrochloride salt, which enhances its solubility in aqueous environments—an advantageous property for pharmacological applications. The presence of the imidazole ring contributes to its potential biological activity, while the pyridine structure may enhance interactions with biological targets due to its nitrogen atom.
Biological Activity
Mechanisms of Action
The biological activity of This compound can be attributed to its ability to interact with various biological macromolecules. Compounds containing imidazole and pyridine are frequently associated with diverse pharmacological effects, including:
- Antimicrobial Activity : The compound shows potential against various bacterial strains, likely due to its structural features that facilitate binding to microbial targets.
- Anticancer Properties : Similar compounds have demonstrated efficacy in inhibiting cancer cell proliferation, suggesting that this compound may also exhibit anticancer activity.
- Anti-inflammatory Effects : The imidazole ring is known for its role in mediating inflammatory responses.
Comparative Analysis
To better understand the unique properties of This compound , it is beneficial to compare it with other structurally similar compounds. Below is a table summarizing the biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 6-Methylpyridin-2-amine | Pyridine ring | Antimicrobial | Simpler structure |
| 1H-Imidazole | Imidazole ring | Antifungal | Basic heterocyclic |
| 2-Methylimidazole | Methyl-substituted imidazole | Antibacterial | Enhanced solubility |
| Pyridinyl-imidazoles | Dual ring system | Anticancer | Targeted drug delivery |
This comparison highlights that while similar compounds may exhibit overlapping activities, the unique combination of both imidazole and pyridine in this specific compound may confer distinct advantages in terms of potency and selectivity in biological applications.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of various imidazole derivatives. For instance, research has shown that certain imidazolium salts possess significant antibacterial properties when tested against multiple strains of bacteria using broth dilution methods. These findings suggest that modifications to the imidazole structure can lead to enhanced biological activities .
Another study focused on the synthesis of novel imidazole derivatives, revealing their effectiveness against cancer cell lines. The study utilized various characterization techniques such as NMR and IR spectroscopy to confirm molecular configurations, which were correlated with observed biological activities .
Q & A
Q. What are the optimal synthetic routes for [3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting chlorine in a precursor (e.g., 4-chloro-2-phenylquinazoline) with 1-(3-aminopropyl)imidazole in a polar aprotic solvent (e.g., DMF) with triethylamine (TEA) as a base yields derivatives with >80% efficiency . Purification via column chromatography or recrystallization is recommended. Validate purity using HPLC (≥98%) and corroborate with H NMR (e.g., δ 11.55 ppm for NH protons) and mass spectrometry (ESIMS m/z) .
| Reaction Condition | Yield | Purity (HPLC) | Reference |
|---|---|---|---|
| DMF, TEA, 4 h, RT | 84% | 98.67% | |
| Alternative solvent | 72% | 97.2% |
Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?
- Methodological Answer : Use H NMR to identify imidazole (δ 6.68–7.80 ppm) and pyridine protons (δ 7.44–8.63 ppm) . C NMR confirms carbonyl and aromatic carbons. X-ray crystallography resolves stereochemistry and crystal packing, as demonstrated for iridium(III) complexes with similar ligands . LCMS and ESIMS verify molecular weight (e.g., m/z 392.2 for related structures) .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the compound’s enzyme inhibition efficacy?
- Methodological Answer : Use in vitro assays (e.g., kinase inhibition) with dose-response curves (IC determination). Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle). For example:
- Assay Type : Fluorescence polarization or ADP-Glo™ kinase assays.
- Data Analysis : Fit dose-response data to a sigmoidal model (GraphPad Prism).
- Validation : Replicate experiments (n ≥ 3) and use ANOVA for statistical significance .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Mitigate by:
- Standardization : Use consistent buffer pH (7.4) and temperature (25°C).
- Cross-validation : Compare results across orthogonal assays (e.g., SPR vs. enzymatic activity).
- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .
Q. What are the key considerations for stability studies under varying conditions?
- Methodological Answer : Assess stability under:
- pH : Test 1–14 using UV-Vis spectroscopy to detect degradation (e.g., λ shifts).
- Temperature : Accelerated stability studies at 40°C/75% RH for 6 months (ICH Q1A guidelines).
- Light : Expose to 1.2 million lux-hours and monitor via HPLC .
| Condition | Degradation Threshold | Analytical Method |
|---|---|---|
| pH 2.0, 24 h | <5% | HPLC |
| 40°C, 6 months | <10% | NMR |
Q. How can researchers analyze the environmental fate of this compound?
- Methodological Answer : Follow INCHEMBIOL project guidelines:
- Distribution : Measure logP (octanol-water partition coefficient) via shake-flask method.
- Biotransformation : Use C-labeled compound in microbial degradation assays.
- Ecotoxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
